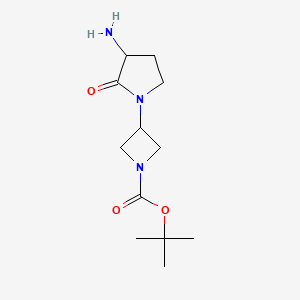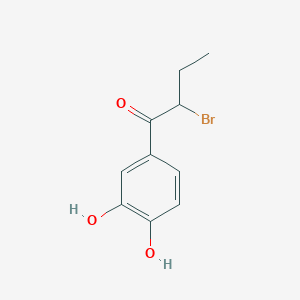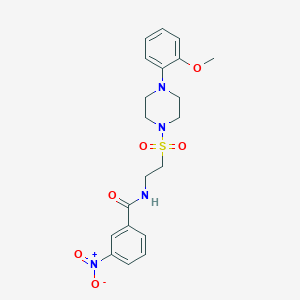![molecular formula C18H18N4OS B2492239 N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1203437-19-7](/img/structure/B2492239.png)
N-(6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals that are significant for their diverse biological and chemical properties. Compounds with benzothiazole and pyrazole moieties, similar to the one mentioned, are known for their versatile applications in medicinal chemistry and material science due to their structural uniqueness and functional group variability.
Synthesis Analysis
Synthesis methods for benzothiazole and pyrazole derivatives involve conventional multistep reactions as well as one-pot, atom economy processes adhering to green chemistry principles. For instance, the preparation of benzothiazole derivatives from 2-aminothiophenol and carboxylic acids in the presence of POCl3 highlights the adaptability and efficiency of synthesis routes (Raut et al., 2020).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is crucial for their biological activity. The presence of substituents on the benzothiazole ring significantly impacts their binding affinity and interaction with biological targets. Structural modifications can lead to compounds with enhanced pharmacological profiles, demonstrating the importance of structure-activity relationships in drug development (Bhat & Belagali, 2020).
Chemical Reactions and Properties
Benzothiazole and pyrazole derivatives undergo a variety of chemical reactions, enabling the synthesis of compounds with diverse biological activities. These reactions include cyclocondensation, arylation, and nucleophilic substitution, among others. Such reactivities allow for the functionalization of these molecules, leading to the development of novel therapeutic agents with potential antimicrobial, anticancer, and anti-inflammatory properties (Govindaraju et al., 2012).
Physical Properties Analysis
The physical properties of benzothiazole and pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for the compound's application in drug formulation and material science. For example, solubility in various solvents can affect the bioavailability of pharmaceutical compounds, while thermal stability is important for materials applications.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, define the functional applications of these compounds. Benzothiazole derivatives, in particular, exhibit fluorescence, making them useful in optical materials and biological imaging applications. Additionally, their reactivity patterns make them valuable intermediates in organic synthesis, leading to a wide range of biologically active molecules (Zhilitskaya et al., 2021).
Aplicaciones Científicas De Investigación
Antibacterial Agents
A study by Palkar et al. (2017) focused on the synthesis of novel analogs related to this compound, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis.
Hepatoprotective Agent
Research by Surh et al. (1996) discussed a compound similar to the one , synthesized as a hepatoprotective drug for chronic hepatitis and liver cirrhosis, also showing chemoprotective activity against carcinogens.
Synthetic Transformations
El’chaninov et al. (2018) conducted a study on the synthesis of related compounds, highlighting various transformations and synthetic pathways El’chaninov et al. (2018).
Antimicrobial and Anti-proliferative Activities
Mansour et al. (2020) synthesized thiazole derivatives linked to benzo[1,3]dioxole moiety, showing significant antimicrobial and antiproliferative activities Mansour et al. (2020).
DNA Binding and Cytotoxicity Studies
A study by Reddy et al. (2017) on novel bis-pyrazoles (including similar compounds) highlighted their interaction with DNA and in vitro cytotoxicity against various cancer cell lines Reddy et al. (2017).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of this compound is the LasR system in Pseudomonas aeruginosa, a Gram-negative bacterium . The LasR system is a key component of the quorum sensing pathways in these bacteria, which are used for cell-cell communication and coordination of behaviors such as biofilm formation and pathogenesis .
Mode of Action
The compound interacts with its target by binding to the active site of the LasR system . This interaction inhibits the quorum sensing pathways, thereby disrupting the bacteria’s ability to coordinate behaviors such as biofilm formation and virulence production .
Biochemical Pathways
The compound affects the quorum sensing pathways in Pseudomonas aeruginosa. These pathways are used by the bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis . By inhibiting these pathways, the compound disrupts these behaviors and reduces the bacteria’s ability to cause disease .
Result of Action
The primary result of the compound’s action is the disruption of quorum sensing in Pseudomonas aeruginosa, leading to a reduction in behaviors such as biofilm formation and virulence production . This can potentially reduce the bacteria’s ability to cause disease. In addition, one of the compounds showed moderate anti-biofilm formation of Pseudomonas aeruginosa .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the concentration of the compound can affect its efficacy, with higher concentrations potentially leading to greater disruption of quorum sensing . .
Propiedades
IUPAC Name |
1-methyl-N-(6-propan-2-yl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-5-9-22-15-7-6-13(12(2)3)11-16(15)24-18(22)19-17(23)14-8-10-21(4)20-14/h1,6-8,10-12H,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTZUSBDOPQYEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N(C(=NC(=O)C3=NN(C=C3)C)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{6-[(4-Methylphenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2492156.png)
![4-amino-N-[1-(3,4-dimethoxyphenyl)ethyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2492157.png)
![N-ethyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2492159.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2492161.png)
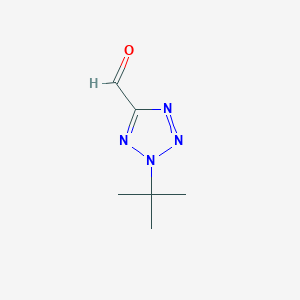
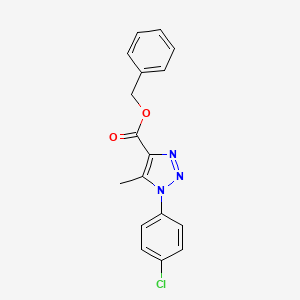
![N-(2-ethylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2492164.png)
![5-ethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B2492165.png)
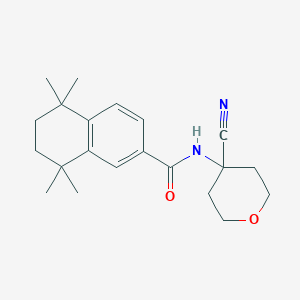
![N-[(1-Cyclopentyl-3-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2492168.png)

